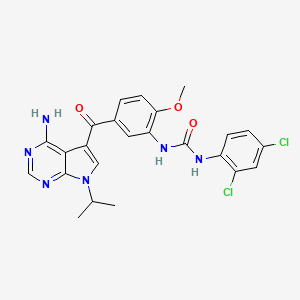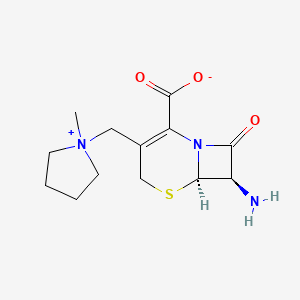
(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
説明
Cefepime related compound E
科学的研究の応用
I have conducted a search on the scientific research applications of NMP-ACA (Cefepime Impurity), also known as “NMP-ACA” or “Cefepime amine derivative” or “(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate”. Here is a comprehensive analysis focusing on the unique applications that have been identified:
Impurity Analysis and Quantification
NMP-ACA serves as an impurity standard in the analysis of cefepime, a β-lactam antibiotic. It is used to determine the presence and quantity of N-methylpyrrolidine (NMP), which is the principal hydrolysis product of cefepime hydrochloride .
Metabolic Pathway Investigation
As a synthetic metabolite, NMP-ACA offers researchers a valuable tool to explore the metabolic fate of cefepime . This can help in uncovering novel metabolites or identifying any potential toxicological concerns associated with the formation of this impurity.
Thermal Desorption – Ion Mobility Spectrometry (TD-IMS)
NMP-ACA can be analyzed using TD-IMS, which is capable of rapidly extracting NMP from cefepime at 80 °C without causing thermal degradation .
作用機序
Target of Action
NMP-ACA, also known as Cefepime amine derivative, is an impurity of Cefepime , a broad-spectrum fourth-generation cephalosporin . Cefepime primarily targets penicillin-binding proteins (PBPs) , which are enzymes involved in the final stages of peptidoglycan layer synthesis in bacterial cell walls . By binding to these proteins, Cefepime inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Mode of Action
The mode of action of NMP-ACA is expected to be similar to that of Cefepime, given that it is an impurity of Cefepime . Cefepime disrupts bacterial cell walls by binding and inhibiting PBPs . This inhibition prevents the final stages of peptidoglycan synthesis, leading to a weakened cell wall and eventually bacterial cell lysis .
Biochemical Pathways
Cefepime acts on the bacterial cell wall synthesis pathway by inhibiting PBPs . This inhibition disrupts the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall .
Pharmacokinetics
Cefepime, the parent compound, is known to be widely distributed in biological fluids and tissues, with an average volume of distribution of 02 L/kg in healthy adults with normal renal function . About 85% of the Cefepime dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours . The pharmacokinetics of Cefepime can be altered under certain pathophysiological conditions, resulting in high inter-individual variability .
Result of Action
Cefepime’s action on PBPs leads to the disruption of bacterial cell wall synthesis, resulting in cell lysis and death .
Action Environment
The action of NMP-ACA, like that of Cefepime, may be influenced by various environmental factors. For instance, the thermal desorption approach has been shown to be capable of rapidly extracting NMP from Cefepime at 80 °C without causing thermal degradation of Cefepime . This suggests that temperature could influence the stability and efficacy of NMP-ACA.
特性
IUPAC Name |
(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVPIDBZUUAWTF-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145769 | |
| Record name | 7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, (6R,7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate | |
CAS RN |
103296-32-8 | |
| Record name | Cefepime related compound E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103296328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, (6R,7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
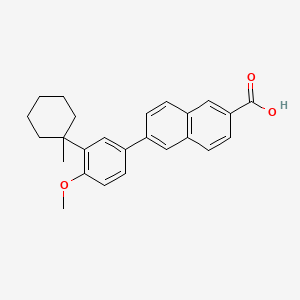
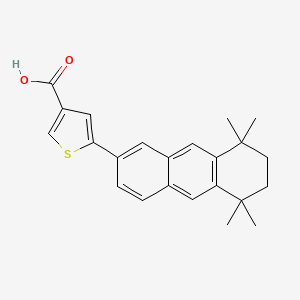
![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)

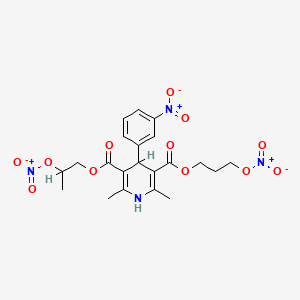
![6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid](/img/structure/B1668758.png)
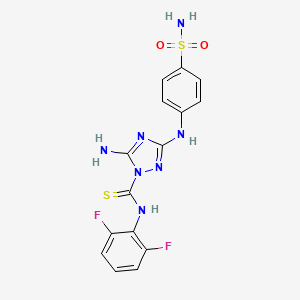

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)
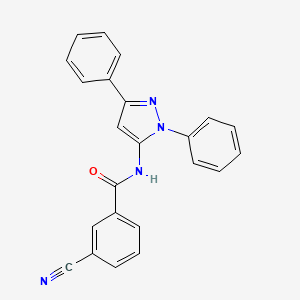
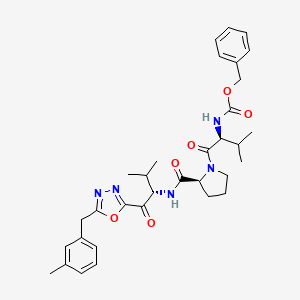
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)
